

JAMM protein inhibitor 2 CAS number 848249-35-4

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Compound of Interest		
Compound Name:	JAMM protein inhibitor 2	
Cat. No.:	B10801268	Get Quote

An In-depth Technical Guide on **JAMM Protein Inhibitor 2** (CAS 848249-35-4)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search for the primary scientific literature detailing the synthesis, experimental protocols, and biological characterization of **JAMM protein inhibitor 2** (CAS 848249-35-4) did not yield an original research publication. The information presented herein is aggregated from publicly available data, primarily from chemical suppliers. Consequently, detailed experimental protocols and specific effects on signaling pathways for this particular compound have not been published. The provided diagrams and protocols are illustrative and based on general knowledge of the field.

Introduction

JAMM protein inhibitor 2, also known as compound 180, is a small molecule identified as an inhibitor of proteins containing the JAMM (JAB1/MPN/MOV34) domain. This domain is characteristic of a specific family of deubiquitinating enzymes (DUBs) that are metalloproteases, relying on a zinc ion for their catalytic activity. A prominent member of this family is Rpn11 (also known as POH1 or PSMD14), an essential subunit of the 19S regulatory particle of the 26S proteasome. Rpn11 is responsible for cleaving ubiquitin chains from substrate proteins immediately before their degradation by the proteasome. Given the central role of the ubiquitin-proteasome system in protein homeostasis, cell cycle progression, and signaling, its components are significant targets for therapeutic intervention, especially in



oncology. This document provides a technical summary of the available information for **JAMM protein inhibitor 2**.

Chemical and Physical Properties

The fundamental properties of **JAMM protein inhibitor 2** are summarized below.

Property	Value
CAS Number	848249-35-4
Synonyms	compound 180
IUPAC Name	2-(2-ethylphenoxy)-N-[2-methyl-4-(1- pyrrolidinyl)phenyl]acetamide
Molecular Formula	C21H26N2O2
Molecular Weight	338.44 g/mol
Appearance	Solid powder
Solubility	Soluble in DMSO

Biological Activity: Quantitative Data

JAMM protein inhibitor 2 has been reported to inhibit the JAMM domain-containing metalloprotease Rpn11. It also shows activity against other proteases, such as thrombin and MMP2. The available quantitative data is limited to half-maximal inhibitory concentrations (IC_{50}).



Target Protein	IC50 (μM)	Protein Family
Thrombin	10	Serine Protease
Rpn11	46	JAMM Metalloprotease (DUB)
MMP2	89	Matrix Metalloproteinase
[Data sourced from multiple chemical vendor datasheets which consistently report these values.][1]		

Hypothetical Experimental Protocols

The specific experimental protocols used to generate the IC₅₀ values for **JAMM protein inhibitor 2** are not available in the public domain. Below is a representative, hypothetical protocol for a generic in vitro enzyme inhibition assay that could be used to determine such values for an Rpn11 inhibitor.

In Vitro Rpn11 Inhibition Assay (Fluorometric)

Objective: To determine the IC₅₀ value of **JAMM protein inhibitor 2** against recombinant Rpn11.

Materials:

- Recombinant human Rpn11 enzyme
- Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
- JAMM protein inhibitor 2 (CAS 848249-35-4)
- DMSO (for compound dilution)
- Black, flat-bottom 384-well assay plates



• Fluorescence microplate reader

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of JAMM protein inhibitor 2 in DMSO. Create a serial dilution series in DMSO, and then dilute these into Assay Buffer to achieve the final desired assay concentrations with a constant final DMSO concentration (e.g., 1%).
- Enzyme Preparation: Dilute the recombinant Rpn11 enzyme to a working concentration in cold Assay Buffer.
- Assay Plate Setup:
 - \circ Add 5 μ L of the diluted **JAMM protein inhibitor 2** or DMSO (as a vehicle control) to the wells of a 384-well plate.
 - Add 10 μL of the diluted Rpn11 enzyme solution to each well.
 - Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 5 μL of the ubiquitin-AMC substrate to each well to start the enzymatic reaction.
- Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30-60 minutes.
- Data Analysis:
 - Determine the initial rate of reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
 - Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

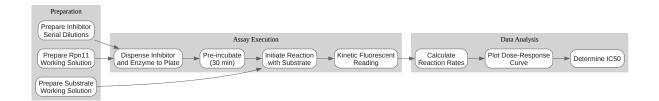


 Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

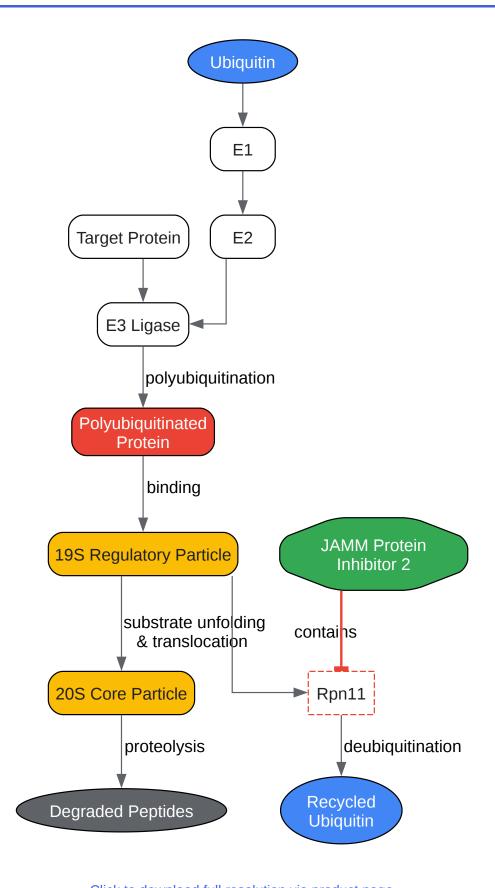
Visualizations: Workflow and Signaling Pathway

The following diagrams are provided to meet the visualization requirements. As no specific experimental workflows or signaling pathway analyses have been published for this compound, these are illustrative representations.









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References

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